molecular formula C21H20N6O B2588225 N-[4-({1-[(4-methylphenyl)methyl]-1H-pyrazolo[3,4-d]pyrimidin-4-yl}amino)phenyl]acetamide CAS No. 903867-71-0

N-[4-({1-[(4-methylphenyl)methyl]-1H-pyrazolo[3,4-d]pyrimidin-4-yl}amino)phenyl]acetamide

Cat. No.: B2588225
CAS No.: 903867-71-0
M. Wt: 372.432
InChI Key: CPZQGYYOCNIXTB-UHFFFAOYSA-N
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Description

N-[4-({1-[(4-methylphenyl)methyl]-1H-pyrazolo[3,4-d]pyrimidin-4-yl}amino)phenyl]acetamide is a complex organic compound featuring a pyrazolo[3,4-d]pyrimidine core. This compound is of significant interest in medicinal chemistry due to its potential biological activities, particularly as a kinase inhibitor .

Scientific Research Applications

Future Directions

The future directions for “N-[4-[[1-[(4-methylphenyl)methyl]pyrazolo[3,4-d]pyrimidin-4-yl]amino]phenyl]acetamide” and related compounds could involve further exploration of their biological activities and potential applications in medicinal chemistry . Given their wide range of biological activities, these compounds could be promising candidates for the development of new therapeutic agents .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-({1-[(4-methylphenyl)methyl]-1H-pyrazolo[3,4-d]pyrimidin-4-yl}amino)phenyl]acetamide typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as continuous flow synthesis and ultrasonic-assisted reactions can be employed to scale up the production .

Chemical Reactions Analysis

Types of Reactions

N-[4-({1-[(4-methylphenyl)methyl]-1H-pyrazolo[3,4-d]pyrimidin-4-yl}amino)phenyl]acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Sodium hydroxide, ammonia.

Major Products

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound .

Properties

IUPAC Name

N-[4-[[1-[(4-methylphenyl)methyl]pyrazolo[3,4-d]pyrimidin-4-yl]amino]phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N6O/c1-14-3-5-16(6-4-14)12-27-21-19(11-24-27)20(22-13-23-21)26-18-9-7-17(8-10-18)25-15(2)28/h3-11,13H,12H2,1-2H3,(H,25,28)(H,22,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPZQGYYOCNIXTB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CN2C3=NC=NC(=C3C=N2)NC4=CC=C(C=C4)NC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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